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Compound of Interest

Compound Name: Carbamazepine-d10

Cat. No.: B163015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
synthesis of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and
mood-stabilizing drug, Carbamazepine. This document is intended to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development, offering
detailed information for analytical and research applications.

Chemical Properties of Carbamazepine-d10

Carbamazepine-d10 is a stable, isotopically labeled form of Carbamazepine where ten
hydrogen atoms on the dibenz[b,flazepine ring system have been replaced with deuterium.
This isotopic substitution makes it an ideal internal standard for mass spectrometry-based
guantification of Carbamazepine in biological samples, ensuring high accuracy and precision in
clinical and research settings.

Table 1: General Chemical Properties of Carbamazepine-d10

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b163015?utm_src=pdf-interest
https://www.benchchem.com/product/b163015?utm_src=pdf-body
https://www.benchchem.com/product/b163015?utm_src=pdf-body
https://www.benchchem.com/product/b163015?utm_src=pdf-body
https://www.benchchem.com/product/b163015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

IUPAC Name 5H-dibenz[b,flazepine-1,2,3,4,6,7,8,9,10,11-
d10-5-carboxamide

Synonyms Carbazepine-d10, CBZ-d10

CAS Number 132183-78-9

Molecular Formula C15H2D10N20

Molecular Weight 246.33 g/mol

Appearance White to off-white solid

Purity >98%

Table 2: Physicochemical Properties of Carbamazepine-d10

Property Value
Melting Point 189-192 °C (unlabeled)
Boiling Point 411 °C at 760 mmHg (unlabeled)

Soluble in Methanol, Acetone (Slightly,

Solubility Sonicated), Chloroform (Slightly), DMSO, and
DMF.

Storage Store at -20°C for long-term stability.

Stability Stable under recommended storage conditions.

Synthesis of Carbamazepine-d10

The synthesis of Carbamazepine-d10 typically involves the preparation of a deuterated
precursor, iminostilbene-d10, followed by carbamoylation. While specific, detailed protocols for
the synthesis of Carbamazepine-d10 are not readily available in public literature, a general
synthetic approach can be outlined based on established methods for the synthesis of
unlabeled Carbamazepine and general techniques for deuterium labeling.
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A plausible synthetic route involves the deuteration of iminostilbene, the core
dibenz[b,flazepine structure, followed by the introduction of the carbamoyl group at the 5-
position.

Conceptual Synthesis Workflow

The synthesis can be conceptualized in two main stages:

o Deuteration of Iminostilbene: This critical step involves the exchange of hydrogen atoms for
deuterium on the aromatic rings of the iminostilbene molecule.

o Carbamoylation of Iminostilbene-d10: The deuterated iminostilbene is then reacted to
introduce the carbamoyl group (-CONHz) at the nitrogen atom of the azepine ring.

Iminostilbene Deuteration
(e.g., Acid-catalyzed exchange with D20 or D2SO4)

> e Carbamoylation .
Lincetibeney il | (e.g., with isocyanic acid or a carbamoyl chloride equivalent) ChmipmmEmpieEil

Click to download full resolution via product page

Conceptual workflow for the synthesis of Carbamazepine-d10.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis
principles and known reactions for similar compounds. These protocols are for illustrative
purposes and should be adapted and optimized by qualified researchers in a controlled
laboratory setting.

Experiment 1: Synthesis of Iminostilbene-d10
This procedure is based on acid-catalyzed hydrogen-deuterium exchange on aromatic rings.
e Materials:

o Iminostilbene

o Deuterated sulfuric acid (D2S0a4, 98% in D20)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b163015?utm_src=pdf-body-img
https://www.benchchem.com/product/b163015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[e]

Deuterium oxide (D20)

o

Anhydrous sodium carbonate

[¢]

Anhydrous diethyl ether

[¢]

Anhydrous magnesium sulfate

Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a nitrogen inlet, place iminostilbene.

o Carefully add deuterated sulfuric acid to the flask under a nitrogen atmosphere.

o Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for an
extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The
progress of the reaction should be monitored by an appropriate analytical technique such
as 'H NMR or mass spectrometry to determine the degree of deuteration.

o After the desired level of deuteration is achieved, cool the reaction mixture to room
temperature.

o Slowly and carefully quench the reaction by pouring the mixture over crushed ice made
from D20.

o Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the
effervescence ceases.

o Extract the agueous layer with anhydrous diethyl ether multiple times.
o Combine the organic extracts and dry over anhydrous magnesium sulfate.

o Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude
iminostilbene-d10.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or
by column chromatography on silica gel.
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Experiment 2: Synthesis of Carbamazepine-d10 from Iminostilbene-d10

This procedure is based on the reaction of iminostilbene with isocyanic acid, which can be
generated in situ.

o Materials:

o Iminostilbene-d10 (from Experiment 1)

[¢]

Anhydrous sodium cyanate

Glacial acetic acid

[e]

o

Anhydrous toluene

[¢]

Anhydrous work-up solvents

e Procedure:

[e]

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a nitrogen inlet, dissolve iminostilbene-d10 in glacial acetic acid.

o Heat the solution to a moderate temperature (e.g., 60-70°C).

o Add anhydrous sodium cyanate portion-wise to the reaction mixture over a period of time.
Isocyanic acid is generated in situ from the reaction of sodium cyanate and acetic acid.

o Stir the reaction mixture at the elevated temperature for several hours until the reaction is
complete, as monitored by TLC or LC-MS.

o Cool the reaction mixture to room temperature and pour it into ice-water.

o Collect the precipitated solid by filtration and wash it with water to remove any remaining
acetic acid and salts.

o Dry the crude Carbamazepine-d10 product under vacuum.
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o Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or
toluene) to obtain pure Carbamazepine-d10.

Applications in Research and Drug Development

Carbamazepine-d10 serves as an indispensable tool in various stages of pharmaceutical
research and development:

o Pharmacokinetic Studies: It is used as an internal standard in bioanalytical methods to
accurately quantify Carbamazepine and its metabolites in plasma, urine, and other biological
matrices. This is crucial for determining the absorption, distribution, metabolism, and
excretion (ADME) properties of the drug.

o Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in the
identification and quantification of various metabolites of Carbamazepine.

e Bioequivalence Studies: In clinical trials comparing different formulations of Carbamazepine,
Carbamazepine-d10 is used to ensure the reliability of the analytical data.

o Therapeutic Drug Monitoring (TDM): Accurate measurement of Carbamazepine levels in
patients is essential for optimizing dosage and minimizing toxicity. Carbamazepine-d10 is
the gold standard internal standard for LC-MS/MS methods used in TDM.

Signaling Pathways and Logical Relationships

While Carbamazepine-d10 is primarily used as an analytical standard, its unlabeled
counterpart, Carbamazepine, exerts its therapeutic effects through various mechanisms,
primarily by blocking voltage-gated sodium channels. The following diagram illustrates a
simplified representation of the primary mechanism of action of Carbamazepine.
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Simplified mechanism of action of Carbamazepine.

Conclusion

Carbamazepine-d10 is a vital tool for the pharmaceutical industry and clinical research. Its
well-defined chemical properties and its role as a stable isotope-labeled internal standard
enable accurate and reliable quantification of Carbamazepine, contributing to the safe and
effective use of this important medication. The synthesis of Carbamazepine-d10, while
requiring specialized techniques for deuterium incorporation, follows established principles of
organic chemistry, making it accessible to researchers with the appropriate expertise and
facilities. This guide provides a foundational understanding of the chemical characteristics and
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synthetic strategies for Carbamazepine-d10, empowering scientists and developers in their
research and analytical endeavors.

 To cite this document: BenchChem. [An In-Depth Technical Guide to Carbamazepine-d10:
Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163015#carbamazepine-d10-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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